molecular formula C7H7BF3NO2 B8006145 3-Amino-4-(trifluoromethyl)phenylboronic acid

3-Amino-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B8006145
M. Wt: 204.94 g/mol
InChI Key: JEKVYWFCPSPOEH-UHFFFAOYSA-N
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Description

3-Amino-4-(trifluoromethyl)phenylboronic acid: is an organoboron compound characterized by the presence of an amino group at the third position and a trifluoromethyl group at the fourth position on a phenyl ring, with a boronic acid functional group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(trifluoromethyl)phenylboronic acid typically involves the following steps:

    Nitration and Reduction: The starting material, 4-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group at the meta position. This is followed by reduction to convert the nitro group to an amino group, yielding 3-amino-4-(trifluoromethyl)aniline.

    Borylation: The amino-substituted aniline is then subjected to a borylation reaction, often using a palladium-catalyzed process such as the Miyaura borylation. This involves the reaction of the aniline with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and high-throughput catalytic systems

Properties

IUPAC Name

[3-amino-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3NO2/c9-7(10,11)5-2-1-4(8(13)14)3-6(5)12/h1-3,13-14H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKVYWFCPSPOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(F)(F)F)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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